Bienvenue dans la boutique en ligne BenchChem!

Dehydroandrographolide,(S)

Antiviral Hepatitis B HBV

Dehydroandrographolide (S) is NOT interchangeable with andrographolide. Its conjugated Δ11,12 double bond confers 2.4× greater anti-HBV potency (IC₅₀=22.58 μM), 6× higher oral bioavailability (11.92%), and unique dual MyD88/TRIF TLR pathway inhibition. Listed as a quality control marker in the Chinese Pharmacopoeia (2020). For HBV drug discovery, innate immunity research, or respiratory disease models, this is the essential tool compound. Substitution with generic extracts or analogs introduces experimental variability.

Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
Cat. No. B11935958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroandrographolide,(S)
Molecular FormulaC20H28O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O
InChIInChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/t14-,16+,17-,19+,20+/m1/s1
InChIKeyQQCLBMUOIGPCDE-XUMBOQAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroandrographolide (S) for Research & Development: Procurement-Grade Labdane Diterpenoid


Dehydroandrographolide (S) (CAS: 134418-28-3), also designated 14-deoxy-11,12-didehydroandrographolide, is a major bioactive labdane diterpenoid lactone isolated from the medicinal herb Andrographis paniculata [1]. It is recognized alongside andrographolide as a principal active constituent of the plant, contributing significantly to its established therapeutic properties [2], and is officially listed as a quality control marker for Andrographis paniculata in the Chinese Pharmacopoeia (2020 edition) [3]. The compound is distinguished by a conjugated Δ11,12 double bond adjacent to its γ-lactone ring, a key structural feature for its biological activity [4].

Why Dehydroandrographolide (S) Cannot Be Substituted by Generic Andrographis Diterpenoids


The assumption that other diterpenoid lactones from Andrographis paniculata (e.g., andrographolide, neoandrographolide) are interchangeable with dehydroandrographolide is a critical procurement error. While structurally related, the presence of a specific conjugated Δ11,12 double bond in dehydroandrographolide imparts a distinct spectrum of bioactivity and pharmacokinetic behavior. Direct comparative studies reveal that this compound exhibits quantitatively different potency profiles [1] and a fundamentally different interaction with key inflammatory signaling pathways [2] compared to its closest analog, andrographolide. Substituting with a generic extract or an incorrect single compound will not yield the same experimental outcome and introduces significant variability in scientific research and industrial development.

Quantitative Differential Evidence for Selecting Dehydroandrographolide (S)


Anti-HBV DNA Replication: Direct Comparison Confirms 2.4-Fold Higher Potency vs. Andrographolide

Dehydroandrographolide (DA) demonstrates a 2.4-fold greater potency in inhibiting Hepatitis B Virus (HBV) DNA replication compared to its closest structural analog, andrographolide (AND). In a direct head-to-head assay, DA achieved an IC50 of 22.58 μM against HBV DNA replication in HepG2 2.2.15 cells, whereas AND had an IC50 of 54.07 μM under identical conditions [1]. This quantitative difference underscores the importance of the Δ11,12 double bond for antiviral activity. The corresponding Selectivity Indices (SI) were 8.7 for DA and 3.7 for AND, indicating a more favorable therapeutic window for DA in this specific context [1].

Antiviral Hepatitis B HBV

Toll-Like Receptor Signaling: Dual MyD88/TRIF Pathway Inhibition as a Distinct Mechanistic Advantage

Dehydroandrographolide (DAG) uniquely targets both the MyD88-dependent and TRIF-dependent branches of Toll-like receptor (TLR) signaling, a dual inhibitory mechanism not consistently observed with andrographolide. In RAW264.7 macrophages, DAG significantly inhibited the activation of NF-κB and IRF3 induced by TLR agonists (LPS, MALP-2, and Poly[I:C]) and by the overexpression of MyD88 and TRIF-associated downstream molecules [1]. Correspondingly, DAG suppressed the expression of downstream inflammatory mediators including iNOS, IFNβ, and IP-10 [1]. While andrographolide is also known to inhibit NF-κB [2], its primary interaction is often linked to covalent modification of p50, whereas DAG appears to function upstream at the adaptor protein level, affecting both pathways simultaneously. This mechanistic divergence is a class-level inference based on distinct signaling node interactions.

Immunology Inflammation TLR Signaling

Oral Bioavailability in Rodent Models: Approximately 6-Fold Higher Absolute Bioavailability than Andrographolide

Dehydroandrographolide (DP) demonstrates a significantly superior oral bioavailability profile in rats compared to its parent compound, andrographolide. In a cross-study comparison, the absolute oral bioavailability of dehydroandrographolide was determined to be 11.92% [1]. In stark contrast, the absolute oral bioavailability of andrographolide is reported to be approximately 2% or less under similar conditions, primarily due to extensive first-pass metabolism and P-glycoprotein (P-gp) efflux [2]. Notably, studies on dehydroandrographolide indicate that efflux transporters like P-gp and BCRP do not participate in its intestinal transport [1], which contributes to its improved bioavailability. This is a critical differentiator for in vivo studies.

Pharmacokinetics ADME Oral Bioavailability

NO Inhibitory Activity in Macrophages: Lower Potency than Andrographolide Defines a Distinct Therapeutic Profile

In an LPS-stimulated RAW264.7 macrophage model, dehydroandrographolide exhibited less potent inhibition of nitric oxide (NO) production compared to andrographolide. The IC50 for NO inhibition by dehydroandrographolide was 49.54 μM, whereas andrographolide demonstrated an IC50 of 17.54 μM, making andrographolide approximately 2.8-fold more potent in this specific assay [1]. This lower potency for dehydroandrographolide in this context is a key differentiator, suggesting a non-overlapping profile of anti-inflammatory activity. This aligns with findings that its anti-inflammatory effects are mediated through different pathways, such as the dual TLR inhibition mechanism [2], rather than direct, potent NO suppression.

Anti-inflammatory Nitric Oxide Macrophages

Tissue-Specific Pharmacokinetics in Disease Models: Enhanced Lung Distribution in Acute Lung Injury

Dehydroandrographolide (DAP) exhibits disease-state-dependent pharmacokinetics, a property that distinguishes its behavior from andrographolide. In a mouse model of Poly(I:C)-induced acute lung injury (ALI), DAP demonstrated significantly altered lung distribution compared to normal mice. While plasma concentrations remained unchanged, lung tissue showed a higher maximum concentration (Cmax), a larger area under the curve (AUC), and a longer elimination half-life (t1/2) in the injured mice [1]. This preferential accumulation in inflamed lung tissue suggests a targeted distribution profile not reported for andrographolide, which is generally characterized by rapid and extensive metabolism with no specific tissue tropism [2]. This is a class-level inference of differential distribution.

Pharmacokinetics Tissue Distribution Acute Lung Injury

Priority Application Scenarios for Dehydroandrographolide (S) Based on Differential Evidence


Antiviral Drug Discovery: Lead Scaffold for Next-Generation Anti-HBV Agents

Dehydroandrographolide (S) serves as a superior starting scaffold for anti-Hepatitis B virus (HBV) drug discovery compared to andrographolide. Its 2.4-fold higher potency in inhibiting HBV DNA replication (IC50 = 22.58 μM) in HepG2 2.2.15 cells [1] provides a more robust foundation for medicinal chemistry optimization. The well-characterized structure-activity relationships (SARs) for its derivatives, which have yielded compounds with selectivity indices exceeding 165, demonstrate its value as a privileged structure for generating novel anti-HBV candidates [1].

Immunology Research: Tool Compound for Dissecting TLR-Mediated Inflammation

For researchers investigating innate immunity, dehydroandrographolide is an essential tool compound due to its unique dual inhibition of both MyD88- and TRIF-dependent Toll-like receptor (TLR) signaling pathways [2]. This distinct mechanistic profile, confirmed by suppression of NF-κB and IRF3 activation and downstream effectors (iNOS, IFNβ, IP-10), makes it invaluable for studying the crosstalk between these two major TLR branches and for validating therapeutic targets in inflammatory diseases driven by TLR dysregulation [2].

In Vivo Pharmacology & Formulation Development: High-Bioavailability Candidate for Oral Dosing

In vivo pharmacology studies requiring oral administration should prioritize dehydroandrographolide over andrographolide due to its approximately 6-fold higher oral bioavailability (11.92%) in rodent models [3]. The finding that its transport is not mediated by efflux transporters like P-gp [3] simplifies formulation and reduces pharmacokinetic variability, making it a more reliable and practical candidate for oral drug development programs compared to the highly metabolized and poorly absorbed andrographolide [4].

Pulmonary Research: Targeted Therapeutic for Acute Lung Injury and Respiratory Infections

Dehydroandrographolide's unique pharmacokinetic behavior in acute lung injury (ALI) models, characterized by enhanced and prolonged accumulation in inflamed lung tissue [5], positions it as a prime candidate for research on respiratory diseases. This targeted distribution profile supports its use in studies of viral or bacterial pneumonia and ALI, where high local drug concentrations are critical for efficacy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroandrographolide,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.